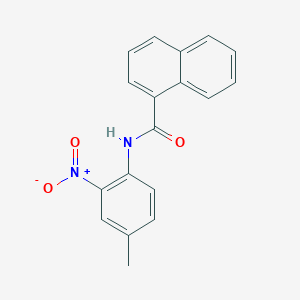
5-ethyl-N-3-pyridinyl-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-N-3-pyridinyl-3-thiophenecarboxamide is a chemical compound that belongs to the class of N-type calcium channel blockers. It has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, epilepsy, and multiple sclerosis.
Mécanisme D'action
The mechanism of action of 5-ethyl-N-3-pyridinyl-3-thiophenecarboxamide involves the blockade of N-type calcium channels in the nervous system. N-type calcium channels are involved in the transmission of pain signals and the regulation of neurotransmitter release. By blocking these channels, this compound reduces pain transmission and regulates neurotransmitter release, leading to its potential therapeutic effects in various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to reduce pain behavior in animal models of neuropathic pain and has been proposed as a potential treatment for chronic pain in humans. It has also been shown to have anticonvulsant effects in animal models of epilepsy and has been proposed as a potential treatment for this disease. Additionally, it has been shown to have neuroprotective effects in multiple sclerosis, making it a potential therapeutic option for this disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-ethyl-N-3-pyridinyl-3-thiophenecarboxamide in lab experiments include its well-established mechanism of action and its potential therapeutic applications in various diseases. It has been extensively studied and has shown promising results in animal models of neuropathic pain, epilepsy, and multiple sclerosis. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research on 5-ethyl-N-3-pyridinyl-3-thiophenecarboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, including neuropathic pain, epilepsy, and multiple sclerosis. Another direction is to study its safety and efficacy in humans, including its pharmacokinetics and potential side effects. Additionally, further studies are needed to optimize the synthesis method and improve the yield and purity of the compound. Finally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective N-type calcium channel blockers with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-ethyl-N-3-pyridinyl-3-thiophenecarboxamide involves the reaction of 3-acetylthiophene with 3-aminopyridine in the presence of a suitable base and solvent. The resulting product is then treated with ethyl chloroformate to form the final compound. The synthesis method has been optimized to achieve high yield and purity of the compound.
Applications De Recherche Scientifique
5-ethyl-N-3-pyridinyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in reducing neuropathic pain in animal models and has been proposed as a potential treatment for chronic pain in humans. It has also been studied for its potential anticonvulsant effects in epilepsy and has shown promising results in animal models. Additionally, it has been shown to have neuroprotective effects in multiple sclerosis, making it a potential therapeutic option for this disease.
Propriétés
IUPAC Name |
5-ethyl-N-pyridin-3-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-11-6-9(8-16-11)12(15)14-10-4-3-5-13-7-10/h3-8H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTULSFNRTNSZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4936617.png)
![N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4936636.png)
![N-1,3-benzothiazol-2-yl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4936639.png)
![4-cyano-N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B4936647.png)
![5-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4936648.png)
![N-(4-isopropylphenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4936662.png)
![5,5'-(1,4-piperazinediyldicarbonyl)bis-5H-dibenzo[b,f]azepine](/img/structure/B4936670.png)

![1-(4-methoxyphenyl)-4-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4936677.png)
![1-[(1-{[6-(cyclobutylamino)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B4936680.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B4936691.png)
![ethyl [(8-benzyl-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl)thio]acetate](/img/structure/B4936705.png)

